N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4S2/c1-14-7-10(6-12-14)20(16,17)13-8-11(18-4-3-15)2-5-19-9-11/h6-7,13,15H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRNEVBVWUFXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2(CCSC2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the preparation of intermediates and their subsequent reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include sulfonyl chlorides, pyrazoles, and thiophenes, among others.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions, automated synthesis, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonamides to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can have different properties and applications depending on the specific reaction and conditions used.
Scientific Research Applications
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in enzyme inhibition studies and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in material synthesis and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide with two analogous sulfonamide/pyrazole derivatives from :
Key Differences and Implications:
Structural Complexity : The target compound’s thiolane ring and hydroxyethoxy group distinguish it from Examples 52 and 53, which incorporate chromen-4-one or fluorinated benzamide moieties. This difference may influence binding affinity to targets like kinases versus carbonic anhydrases.
Solubility and Bioavailability : The hydroxyethoxy group in the target compound likely enhances aqueous solubility compared to the more lipophilic fluorophenyl groups in Examples 52 and 53 .
Synthetic Accessibility : Example 52 employs a Suzuki-Miyaura coupling, a robust method for aryl-aryl bond formation, whereas the target compound’s synthesis may require regioselective thiolane functionalization, which is less straightforward.
Research Findings and Limitations
- SAR Insights : The sulfonamide group is a common pharmacophore in enzyme inhibitors, but the thiolane substituent’s role requires further investigation.
Biological Activity
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring , a thiolane ring , and a hydroxyethoxy group , contributing to its unique chemical properties. The molecular formula is with a molecular weight of 324.4 g/mol. The structural complexity allows for various interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazines with suitable diketones.
- Introduction of the Thiolane Ring : Achieved via nucleophilic substitution reactions.
- Attachment of the Hydroxyethoxy Group : Conducted through etherification reactions using ethylene glycol.
- Final Coupling : Involves coupling intermediates under controlled conditions using reagents like EDCI or DCC.
Antiproliferative Properties
Recent studies have highlighted the antiproliferative activity of pyrazole derivatives, including this compound. In vitro assays demonstrated that these compounds exhibit significant inhibition against various cancer cell lines, with IC50 values indicating effective cytotoxicity without substantial toxicity to normal cells .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Protein Glycation : This property suggests potential applications in diabetes management by preventing complications associated with glycation processes.
- Antibacterial and Antifungal Activities : The compound has shown efficacy against several bacterial strains, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Studies have reported that derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting therapeutic potential in inflammatory diseases .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting from commercially available precursors. A common approach includes:
Thiolan-3-yl intermediate preparation : Functionalization of thiolane with 2-hydroxyethoxy groups via nucleophilic substitution or coupling reactions under anhydrous conditions .
Pyrazole-sulfonamide coupling : Reacting the thiolan intermediate with 1-methyl-1H-pyrazole-4-sulfonamide using coupling agents like EDCI/HOBt in DMF or THF. Optimizing stoichiometry (1:1.2 molar ratio) and temperature (0–25°C) improves yields .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Key variables : Excess reagents, solvent polarity, and inert atmospheres (N₂/Ar) minimize side reactions like oxidation of the thiolan ring.
Q. How can structural elucidation of this compound be performed, and what analytical techniques are critical?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : ¹H/¹³C NMR identifies substituents (e.g., methyl groups at δ ~2.5 ppm, sulfonamide protons at δ ~7.5 ppm) and confirms regiochemistry .
- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves absolute configuration, especially for the chiral thiolan-3-yl center. SHELXL refinement achieves R-factors <0.05 for high-resolution data .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~385) .
Advanced Research Questions
Q. How does the compound’s stereochemistry at the thiolan-3-yl group impact biological activity, and what strategies address enantiomeric resolution?
The thiolan-3-yl chiral center influences target binding (e.g., enzyme active sites).
- Enantiomer separation : Chiral HPLC (Chiralpak IA/IB columns) or enzymatic resolution using lipases .
- Activity correlation : Compare IC₅₀ values of enantiomers in assays (e.g., kinase inhibition). For example, (R)-enantiomers may show 10-fold higher potency than (S)-forms in similar sulfonamide derivatives .
Q. What computational modeling approaches predict the compound’s reactivity and interactions with biological targets?
- DFT calculations : Assess electronic properties (e.g., sulfonamide’s electron-withdrawing effect) and reaction pathways for functionalization .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., carbonic anhydrase IX). The hydroxyethoxy group’s hydrogen-bonding capacity enhances binding affinity in hydrophobic pockets .
- MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories to identify key residues for mutagenesis studies .
Q. How can contradictions in bioactivity data (e.g., varying IC₅₀ values across studies) be systematically addressed?
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., cisplatin for cytotoxicity) .
- Purity validation : HPLC purity >98% and LC-MS to detect byproducts (e.g., hydrolyzed sulfonamide).
- Meta-analysis : Compare data across studies using tools like Prism to adjust for variables (pH, incubation time) .
Q. What are the structure-activity relationship (SAR) trends for pyrazole-sulfonamide hybrids, and how does this compound compare?
| Substituent | Effect on Activity | Example |
|---|---|---|
| Thiolan-3-yl group | Enhances membrane permeability | 2-fold ↑ bioavailability vs. morpholine |
| Hydroxyethoxy chain | Improves solubility (logP reduction) | 30% ↑ aqueous solubility vs. ethoxy |
| 1-Methylpyrazole | Reduces metabolic degradation | 50% ↑ plasma stability vs. unsubstituted |
This compound’s hybrid structure balances solubility and target affinity, outperforming analogs like N-(2-hydroxyethyl)-4-methylbenzenesulfonamide in kinase inhibition .
Q. What crystallographic challenges arise during refinement, and how can SHELX tools optimize the process?
- Disordered moieties : The hydroxyethoxy chain may exhibit rotational disorder. SHELXL’s PART instruction and ISOR restraints resolve thermal motion artifacts .
- Twinned crystals : Use TWIN/BASF commands in SHELXL for high-Rmerge datasets.
- Validation : Check CIF files with PLATON/CHECKCIF to flag outliers (e.g., bond angles >5σ) .
Q. How can spectroscopic methods identify degradation products under stress conditions?
- Forced degradation : Expose to UV light (254 nm), 0.1M HCl/NaOH, and 40°C/75% RH for 14 days.
- LC-MS/MS : Detect hydrolyzed sulfonamide (m/z ~210) or oxidized thiolan (m/z +16) .
- Kinetic modeling : Fit degradation data to zero/first-order models to predict shelf-life .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
